2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is an organic compound belonging to the class of amides and thiazoles. This compound exhibits intriguing biological activities, making it a subject of significant interest in medicinal chemistry and pharmaceutical research. The molecular structure comprises a cyclopentathiazole core, substituted with 4-methylbenzamide and phenethyl groups, contributing to its unique properties and reactivity.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . In particular, aminothiazoles have been found to inhibit Traf2- and Nck-interacting kinase (TNIK), which plays a role in the Wnt signaling pathway .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, depending on the specific derivative and target . For instance, aminothiazoles can inhibit TNIK by binding in the hinge region of the kinase .
Biochemical Pathways
Thiazole derivatives have been found to affect various pathways, including the wnt, nf-κb, fak-src-paxillin-related focal adhesion, and map kinases (erk and jnk) signaling pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions
Formation of Cyclopentathiazole Core: This step may involve the cyclization of a suitable dithiol with an alpha-bromo carbonyl compound under basic conditions, forming the thiazole ring.
Substitution with 4-Methylbenzamide: This step is achieved by reacting the cyclopentathiazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine, forming the benzamido substitution.
Attachment of Phenethyl Group: The final step involves the N-alkylation of the intermediate compound with phenethyl bromide under suitable conditions, like in the presence of potassium carbonate.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for higher yields and scalability. This may involve:
Using more efficient catalysts.
Employing continuous flow reactors to control reaction parameters precisely.
Enhancing purification methods such as recrystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxide or sulfone derivatives when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride, leading to the corresponding reduced amide forms.
Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction Reagents: Lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation Products: Sulfoxide, sulfone derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has applications across various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its functional groups.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated as a candidate for drug development, particularly for targeting specific enzymes or receptors in disease pathways.
Industry: Employed in material science for creating specialized polymers or as a precursor in the synthesis of advanced materials.
Comparison with Similar Compounds
Comparing 2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide with similar compounds highlights its unique characteristics.
Similar Compounds
2-(4-chlorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
2-(4-methylbenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
2-(4-methylbenzamido)-N-phenethyl-4H-thiazole-4-carboxamide
Uniqueness
Molecular Structure: The specific arrangement and substitutions in its structure confer unique biological activities and reactivity.
Chemical Properties: Its ability to undergo diverse chemical reactions makes it versatile for various synthetic applications.
Biological Activity: The specific substitutions might enhance its binding affinity to biological targets compared to similar compounds.
Properties
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-15-7-9-17(10-8-15)21(27)26-23-25-20-18(11-12-19(20)29-23)22(28)24-14-13-16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERXCXWKTSIJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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